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molecular formula C6H5F2NO2 B8752266 2-(Difluoromethyl)-5-hydroxypyridin-4(1H)-one

2-(Difluoromethyl)-5-hydroxypyridin-4(1H)-one

Cat. No. B8752266
M. Wt: 161.11 g/mol
InChI Key: INXKBVXAXSYTKO-UHFFFAOYSA-N
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Patent
US08026261B2

Procedure details

5-Benzyloxy-2-difluoromethyl-1H-pyridin-4-one (300 mg, 1.19 mmol) was dissolved in methanol (20 mL) to give clear a yellow solution. Pd/C (55 mg) was added at RT. After purging with hydrogen gas, the mixture was hydrogenated at 50 psi H2 pressure for 15 min. The reaction mixture was filtered through a short pre-treated CELITE™ bed. The filtrate was collected, and the solvent was removed in vacuo to give the title compound as an off-white solid (170 mg, 88%) with an HPLC purity (peak percent area) of 98.8%. HPLC Method 1 is used (see Example 1). 1H NMR (300 MHz, DMSO-D6) δ (ppm): 10.3 (br s, 1H), 7.97 (s, 1H), 6.98 (s, 1H), 6.72 (t, J=55.4 Hz, 1H); MS (m/z) 162.2 [M+1]+, 142.1 (100%).
Name
5-Benzyloxy-2-difluoromethyl-1H-pyridin-4-one
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mg
Type
catalyst
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10](=[O:18])[CH:11]=[C:12]([CH:15]([F:17])[F:16])[NH:13][CH:14]=1)C1C=CC=CC=1>CO.[Pd]>[F:17][CH:15]([F:16])[C:12]1[NH:13][CH:14]=[C:9]([OH:8])[C:10](=[O:18])[CH:11]=1

Inputs

Step One
Name
5-Benzyloxy-2-difluoromethyl-1H-pyridin-4-one
Quantity
300 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(C=C(NC1)C(F)F)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
55 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give clear a yellow solution
CUSTOM
Type
CUSTOM
Details
After purging with hydrogen gas
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through
ADDITION
Type
ADDITION
Details
a short pre-treated CELITE™ bed
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C=1NC=C(C(C1)=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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